molecular formula C5H9NO5 B12321652 Hydroxyglutamic acid CAS No. 56614-13-2

Hydroxyglutamic acid

Cat. No.: B12321652
CAS No.: 56614-13-2
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-UHFFFAOYSA-N
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Description

Hydroxyglutamic acid, also known as 2-hydroxyglutaric acid, is an alpha hydroxy acid form of glutaric acid. It is structurally similar to glutamic acid, a key neurotransmitter in the brain. This compound exists in two enantiomeric forms: D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid. These enantiomers play significant roles in various biological processes and have been implicated in certain metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyglutamic acid can be synthesized through several methods. One common approach involves the reduction of alpha-ketoglutaric acid using specific reducing agents. For instance, the reduction of alpha-ketoglutaric acid with sodium borohydride in an aqueous solution can yield this compound. Another method involves the enzymatic conversion of alpha-ketoglutaric acid using hydroxyacid-oxoacid transhydrogenase .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. Corynebacterium glutamicum, a bacterium known for its ability to produce various amino acids, has been engineered to produce this compound. By overexpressing the hgdH gene from Acidaminococcus fermentans and optimizing growth conditions, significant yields of this compound can be achieved .

Chemical Reactions Analysis

Types of Reactions: Hydroxyglutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to alpha-ketoglutaric acid using oxidizing agents such as potassium permanganate. It can also undergo reduction reactions to form different hydroxy derivatives .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous solution.

    Substitution: this compound can react with acyl chlorides to form esters under basic conditions.

Major Products Formed:

    Oxidation: Alpha-ketoglutaric acid.

    Reduction: Various hydroxy derivatives.

    Substitution: Ester derivatives of this compound.

Mechanism of Action

Hydroxyglutamic acid exerts its effects through several mechanisms:

Properties

IUPAC Name

2-amino-4-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274287, DTXSID20863114
Record name Hydroxyglutamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80274287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-hydroxypentanedioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-62-0, 56614-13-2, 3157-41-3
Record name Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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